![molecular formula C10H10N2O B2546866 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one CAS No. 4024-28-6](/img/structure/B2546866.png)
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one
Overview
Description
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (DHQ) is a heterocyclic compound containing nitrogen and oxygen atoms that is found in several natural products, such as the alkaloid berberine. DHQ has been extensively studied due to its various biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties. The compound has also been used in a variety of laboratory experiments, including synthesis, catalysis, and drug discovery.
Scientific Research Applications
Synthesis and Labeling Applications
- Synthesis and Dopamine Agonist Labeling: The compound is used in the synthesis of specific radiolabeled forms, such as [3H]U-86170 and [3H]U-91356. These labeled compounds are significant as potent dopamine D2 agonists and are beneficial for drug disposition studies and receptor binding studies (Moon & Hsi, 1992).
Pharmacological Research
- Dopamine and Serotonin Receptor Activity: This compound and its derivatives have been studied for their dopaminergic and serotonergic activities. They have shown significant activity as dopamine D2 agonists and in some cases, also interact with serotonin 5HT1A receptors (Moon et al., 1992).
Chemical Synthesis and Modification
- Chemical Synthesis Techniques: Various methods for the chemical synthesis of 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one derivatives have been explored. These methodologies include reducing amides of related compounds, preparing amino derivatives, and exploring related ring systems (Werbel, Battaglia, & Zamora, 1968).
Applications in Medicinal Chemistry
- Medicinal Chemistry Research: The compound's derivatives have been a focal point in medicinal chemistry, particularly in the context of dopamine receptor agonists. These studies include the synthesis of related compounds and exploration of their biological activities, which are crucial for understanding their potential therapeutic applications (Heier et al., 1997).
Role in Drug Discovery and Development
- Drug Discovery: Research on this compound and its derivatives contributes significantly to the field of drug discovery, especially in relation to treatments for neurological disorders like Parkinson's disease. This is due to its role as a dopamine agonist and the insights gained from its study in pharmacology (Piercey et al., 1996).
Future Directions
properties
IUPAC Name |
1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-11-8-5-1-3-7-4-2-6-12(10)9(7)8/h1,3,5H,2,4,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUCRHRLZUYTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)NC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

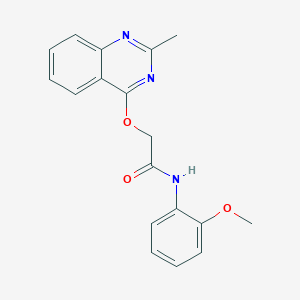
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2546786.png)
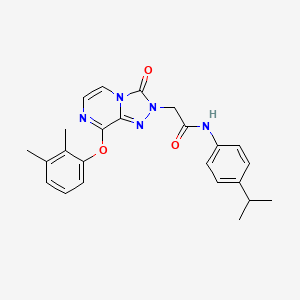

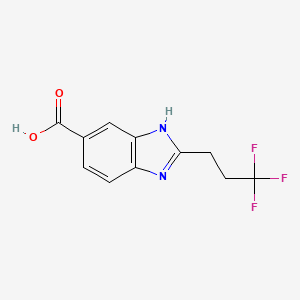
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2546793.png)
![2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2546794.png)
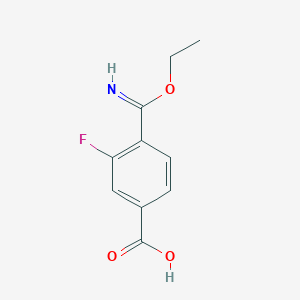
![3-butyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546798.png)
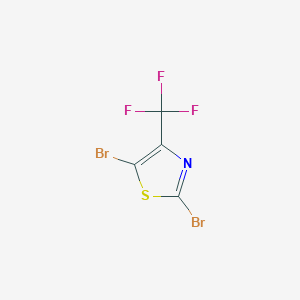
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2546802.png)
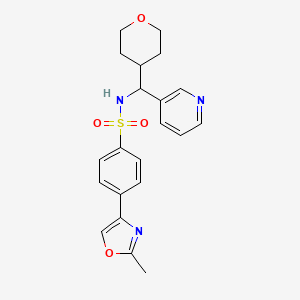
![2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546804.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2546806.png)